25-Desacetyl Rifampicin-d3

CAS No.:

Cat. No.: VC16661450

Molecular Formula: C41H56N4O11

Molecular Weight: 783.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H56N4O11 |

|---|---|

| Molecular Weight | 783.9 g/mol |

| IUPAC Name | (7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |

| Standard InChI | InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i8D3 |

| Standard InChI Key | KUJZTIJOBQNKDR-DSMLHZQCSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1CCN(CC1)/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O |

| Canonical SMILES | CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Introduction

Chemical Identity and Structural Characteristics

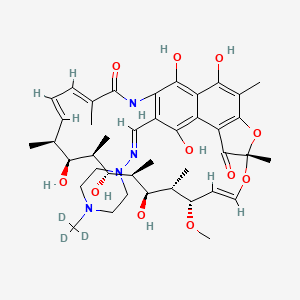

25-Desacetyl Rifampicin-d3 is a semisynthetic rifamycin derivative with the molecular formula C₄₁H₅₃D₃N₄O₁₁ and a molecular weight of 783.92 g/mol . The deuterium atoms are strategically incorporated to minimize metabolic degradation while maintaining structural similarity to the parent compound. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 16783-99-6 (unlabeled variant) | |

| Appearance | Reddish-orange crystalline solid | |

| Solubility | Moderate in organic solvents; Limited in water | |

| Stability | Stable at -80°C for ≥69 days |

Synthetic Pathway and Deuterium Incorporation

Deuteration of 25-desacetyl rifampicin involves replacing three hydrogen atoms with deuterium, typically at metabolically vulnerable sites to enhance isotopic stability. While the exact synthetic route is proprietary, the process likely employs deuterated precursors during semisynthesis from rifamycin SV. The d3 label ensures minimal interference with the compound’s chromatographic behavior while providing a distinct mass signature for MS detection .

Pharmacological and Mechanistic Profile

-

Protein Binding: 93% bound to plasma proteins, with a free fraction of 6.23% in African populations .

-

Metabolic Stability: Resists deacetylation due to pre-existing structural modification, making it ideal for long-term pharmacokinetic studies .

Analytical Applications in LC-MS/MS

Method Development and Validation

A validated LC-MS/MS method utilizing 25-Desacetyl Rifampicin-d3 as an internal standard achieved the following performance metrics :

| Parameter | Rifapentine | 25-O-Desacetyl Rifapentine |

|---|---|---|

| Extraction Yield | 84.2% (CV 1.7%) | 71.1% (CV 10.8%) |

| Process Efficiency | 80.4% (CV 4.7%) | 95.7% (CV 5.7%) |

| Accuracy (Calibration) | 92.9–105.5% | 92.9–105.5% |

| Accuracy (Quality Control) | 97.4–106.0% | 97.4–106.0% |

The method employed an Agilent Poroshell 120 EC-C18 column (4.6 × 50 mm, 2.7 µm) with isocratic elution (acetonitrile/water + 0.1% formic acid, 55:45 v/v) at 450 µl/min. Retention times were 2.67 min (rifapentine), 1.88 min (25-O-desacetyl rifapentine), and 1.96 min (25-Desacetyl Rifampicin-d3) .

Stability Under Experimental Conditions

Stability studies confirmed the compound’s resilience under diverse conditions :

| Condition | Stability Duration |

|---|---|

| Benchtop (on ice) | 4.5 hours |

| Freeze-Thaw Cycles (-80°C) | 3 cycles |

| Autosampler (10°C) | 48 hours |

Implications for Tuberculosis Research

The deployment of 25-Desacetyl Rifampicin-d3 in breastmilk analysis addresses critical gaps in understanding rifapentine transfer during lactation. Key findings from recent studies include:

-

Free Drug Concentrations: African populations exhibit higher free fractions (1.39% rifapentine, 6.23% metabolite) compared to non-Africans, suggesting ethnic variability in protein binding .

-

Resistance Monitoring: Prolonged subtherapeutic exposure risks selecting for rpoB mutations, necessitating precise quantification to optimize dosing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume